

Vildagliptin-13C5,15N: A Technical Overview for Advanced Research

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Compound of Interest

Compound Name: Vildagliptin-13C5,15N

Cat. No.: B585061

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This technical guide provides an in-depth overview of **Vildagliptin-13C5,15N**, an isotopically labeled form of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Vildagliptin. Designed for researchers, scientists, and professionals in drug development, this document outlines its core properties, its role in analytical methodologies, and the biological pathways of its unlabeled counterpart.

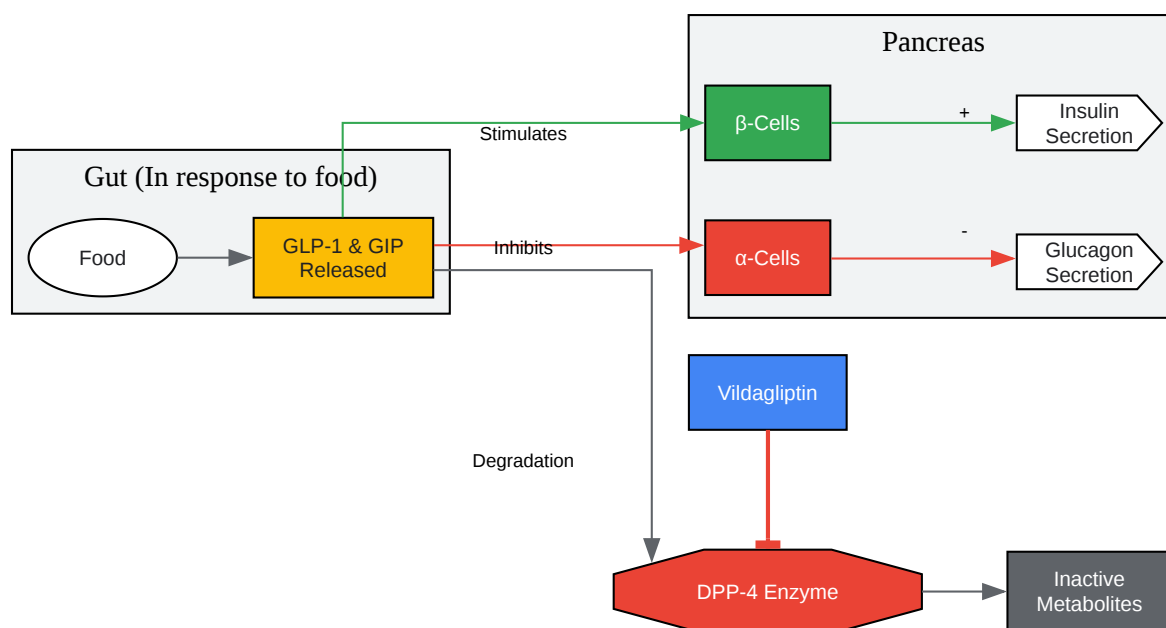
Core Compound Data

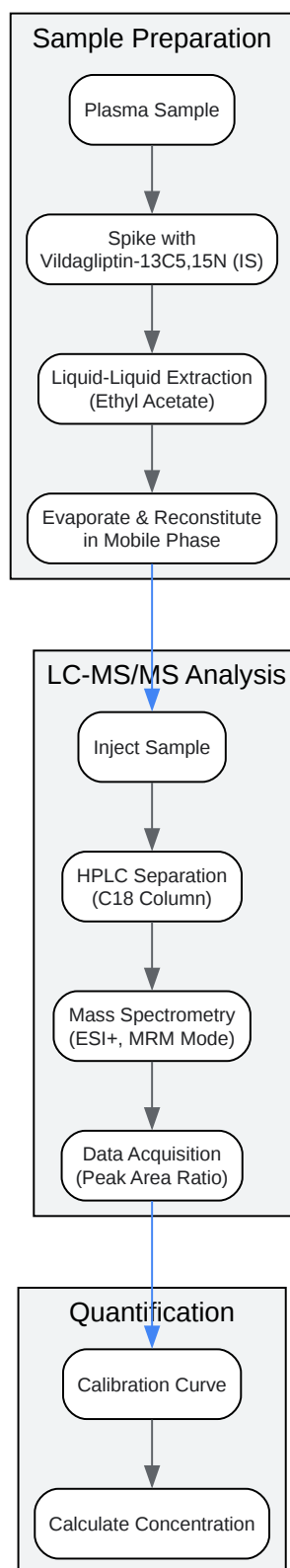
Vildagliptin-13C5,15N is a stable, isotopically labeled version of Vildagliptin, where five carbon atoms are replaced with Carbon-13 (¹³C) and one nitrogen atom is replaced with Nitrogen-15 (¹⁵N). This labeling makes it an ideal internal standard for quantitative bioanalytical assays, particularly those employing mass spectrometry.

Parameter	Value	Citations
CAS Number	1044741-01-6	[1][2][3][4][5]
Molecular Weight	309.36 g/mol	[1][2][3][4]
Molecular Formula	C ₁₂ ¹³ C ₅ H ₂₅ N ₂ ¹⁵ NO ₂	[1][3][5]
Parent Drug	Vildagliptin	[5]
Unlabeled CAS Number	274901-16-5	[2]

Mechanism of Action: The Incretin Pathway

Vildagliptin exerts its therapeutic effect by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4).[6] DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulintropic polypeptide (GIP).[6][7] By inhibiting DPP-4, Vildagliptin increases the levels of active GLP-1 and GIP.[6] This leads to a glucose-dependent enhancement of insulin secretion from pancreatic β -cells and suppression of glucagon release from α -cells.[6][8][9] The overall effect is improved glycemic control in patients with type 2 diabetes.[10]





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